Chromocen

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

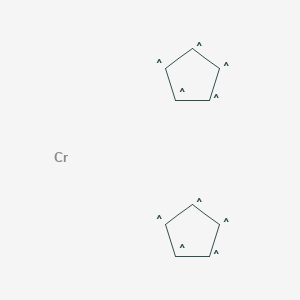

クロモセンは、ビス(η5-シクロペンタジエニル)クロム(II)とも呼ばれ、[Cr(C5H5)2]という化学式を持つ有機クロム化合物です。この化合物は、金属が2つのシクロペンタジエニル(Cp)環に挟まれた構造を持つメタロセンと呼ばれる化合物群に属します。 クロモセンは、暗赤色の結晶性固体で、非常に反応性が高く、空気中で自然発火する可能性があります .

合成方法

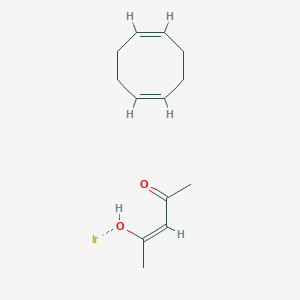

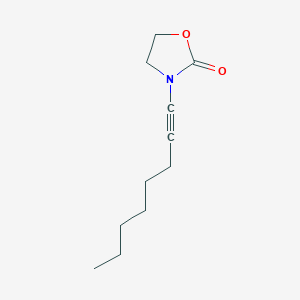

クロモセンは、いくつかの方法で合成できます。 一般的な方法の1つは、クロム(II)塩化物をテトラヒドロフラン(THF)中でナトリウムシクロペンタジエニドと反応させる方法です: [ \text{CrCl}2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Cr(C}_5\text{H}_5)_2 + 2 \text{NaCl} ] もう1つの方法は、クロム(III)塩化物を使用した酸化還元反応による方法です: [ 2 \text{CrCl}_3 + 6 \text{NaC}_5\text{H}_5 \rightarrow 2 \text{Cr(C}_5\text{H}5)2 + \text{C}{10}\text{H}{10} + 6 \text{NaCl} ] これらの反応は、通常、酸化を防ぐために不活性雰囲気下で行われます {_svg_2}.

化学反応の分析

クロモセンは強力な還元剤であり、多様な反応性を示し、しばしば1つのシクロペンタジエニル環の置換を伴います。主な反応には、以下のようなものがあります。

酸化: クロモセンは酸化されてクロム(III)化合物を形成する可能性があります。

還元: 強力な還元性を持つため、他の化合物を還元する可能性があります。

置換: シクロペンタジエニル配位子は、カルボニル基などの他の配位子によって置換され、クロムヘキサカルボニルなどの化合物が形成されます。

水やアルコールとの反応: クロモセンは、水やアルコールと反応して、自然発火する金属アルコキシドとシクロペンタジエンを形成します

準備方法

Chromocene can be synthesized through several methods. One common method involves the reaction of chromium(II) chloride with sodium cyclopentadienide in tetrahydrofuran (THF): [ \text{CrCl}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Cr(C}_5\text{H}_5)_2 + 2 \text{NaCl} ] Another method involves a redox process using chromium(III) chloride: [ 2 \text{CrCl}_3 + 6 \text{NaC}_5\text{H}_5 \rightarrow 2 \text{Cr(C}_5\text{H}5)2 + \text{C}{10}\text{H}{10} + 6 \text{NaCl} ] These reactions are typically conducted under an inert atmosphere to prevent oxidation .

化学反応の分析

Chromocene is highly reducing and exhibits diverse reactivity, often involving the displacement of one cyclopentadienyl ring. Some of the key reactions include:

Oxidation: Chromocene can be oxidized to form chromium(III) compounds.

Reduction: It can reduce other compounds due to its highly reducing nature.

Substitution: The cyclopentadienyl ligands can be displaced by other ligands, such as carbonyl groups, leading to the formation of compounds like chromium hexacarbonyl.

Reactions with water and alcohols: Chromocene reacts with water and alcohols to form pyrophoric metal alkoxides and cyclopentadiene

科学的研究の応用

クロモセンは、科学研究でいくつかの応用が見られます。

化学: 他のクロム(II)化合物の前駆体として、またエチレンの重合など、さまざまな有機反応の触媒として使用されます。

生物学と医学: 潜在的な生物学的活性と医薬品化学における使用の可能性を探る研究が進められています。

作用機序

クロモセンの作用機序は、強力な還元性とシクロペンタジエニル配位子の不安定性に関係しています。これらの特性により、クロモセンは、酸化還元反応や配位子置換を含むさまざまな化学反応に関与することができます。 分子標的と関与する経路は、研究されている特定の反応や用途によって異なります .

類似の化合物との比較

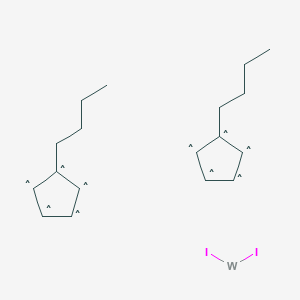

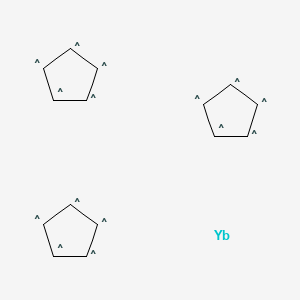

クロモセンは、フェロセン(ビス(η5-シクロペンタジエニル)鉄(II))やニッケロセン(ビス(η5-シクロペンタジエニル)ニッケル(II))などの他のメタロセンと構造的に類似しています。 クロモセンは、強力な還元性とクロム特有の反応性を持つため、他に類を見ない化合物です。 その他の類似の化合物には、ビス(ベンゼン)クロムやクロム(II)酢酸塩などがあります .

類似化合物との比較

Chromocene is structurally similar to other metallocenes, such as ferrocene (bis(η5-cyclopentadienyl)iron(II)) and nickelocene (bis(η5-cyclopentadienyl)nickel(II)). chromocene is unique due to its highly reducing nature and the specific reactivity of chromium. Other similar compounds include bis(benzene)chromium and chromium(II) acetate .

特性

分子式 |

C10H10Cr |

|---|---|

分子量 |

182.18 g/mol |

InChI |

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H; |

InChIキー |

OXPNGPODCRFNTM-UHFFFAOYSA-N |

正規SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Cr] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)

![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)